molecular formula C7H10N2O3S B7766060 6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one

6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7766060
M. Wt: 202.23 g/mol
InChI Key: VNDSDTFFQWATLN-UHFFFAOYSA-N
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Description

The compound with the identifier “6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one” is known as amphetamine. Amphetamine is a powerful central nervous system stimulant and sympathomimetic. It has multiple mechanisms of action, including blocking the uptake of adrenergics and dopamine, stimulating the release of monoamines, and inhibiting monoamine oxidase. Amphetamine is also known for its use as a drug of abuse and a psychotomimetic.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amphetamine can be synthesized through various methods. One common method involves the reduction of phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of amphetamine typically involves the catalytic hydrogenation of phenyl-2-nitropropene or the reductive amination of phenylacetone. These methods are chosen for their efficiency and scalability, allowing for the large-scale production of amphetamine for medical and research purposes.

Chemical Reactions Analysis

Types of Reactions

Amphetamine undergoes various chemical reactions, including:

    Oxidation: Amphetamine can be oxidized to form benzyl methyl ketone and other by-products.

    Reduction: The nitro group in phenyl-2-nitropropene can be reduced to form amphetamine.

    Substitution: Amphetamine can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen with a palladium catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl halides.

Major Products Formed

    Oxidation: Benzyl methyl ketone and other oxidized derivatives.

    Reduction: Amphetamine from phenyl-2-nitropropene.

    Substitution: Various substituted amphetamine derivatives.

Scientific Research Applications

Amphetamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the effects of central nervous system stimulants.

    Biology: Studied for its effects on neurotransmitter release and uptake.

    Medicine: Used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Used in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Amphetamine exerts its effects by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin from their storage sites in nerve terminals. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. Amphetamine’s molecular targets include the dopamine transporter, norepinephrine transporter, and serotonin transporter. It also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines.

Comparison with Similar Compounds

Amphetamine is similar to other central nervous system stimulants such as methamphetamine, methylphenidate, and cocaine. it is unique in its combination of effects on neurotransmitter release, reuptake inhibition, and monoamine oxidase inhibition. Methamphetamine, for example, has a similar mechanism of action but is more potent and has a higher potential for abuse. Methylphenidate primarily inhibits the reuptake of dopamine and norepinephrine, while cocaine inhibits the reuptake of dopamine, norepinephrine, and serotonin but does not stimulate their release.

List of Similar Compounds

  • Methamphetamine
  • Methylphenidate
  • Cocaine
  • Ephedrine
  • Pseudoephedrine

Properties

IUPAC Name

6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDSDTFFQWATLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=O)N=C(N1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC(=O)N=C(N1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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